molecular formula C10H10N2OS B7508112 3-(2-Methylprop-2-enyl)thieno[2,3-d]pyrimidin-4-one

3-(2-Methylprop-2-enyl)thieno[2,3-d]pyrimidin-4-one

Cat. No. B7508112
M. Wt: 206.27 g/mol
InChI Key: OXCBGLJWEJPFPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methylprop-2-enyl)thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as 2-Isopropenylthieno[2,3-d]pyrimidin-4(3H)-one or T-705. It was first synthesized in 2003 by Toyama Chemical Co. Ltd. in Japan. Since then, it has been extensively studied for its antiviral activity against a range of viruses, including influenza, Ebola, and COVID-19.

Mechanism of Action

The mechanism of action of 3-(2-Methylprop-2-enyl)thieno[2,3-d]pyrimidin-4-one involves the inhibition of viral RNA polymerase activity. The compound is converted to its active form, T-705 ribofuranosyl triphosphate, which is incorporated into the viral RNA during replication. This results in the termination of viral RNA synthesis and subsequent inhibition of viral replication.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Methylprop-2-enyl)thieno[2,3-d]pyrimidin-4-one have been extensively studied in scientific research. In vitro studies have shown that the compound has low toxicity and does not affect host cell DNA synthesis or cell proliferation. It has also been shown to have a low potential for inducing drug resistance.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(2-Methylprop-2-enyl)thieno[2,3-d]pyrimidin-4-one in lab experiments is its broad-spectrum antiviral activity against different strains of influenza viruses. It has also been shown to have a low potential for inducing drug resistance. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the scientific research of 3-(2-Methylprop-2-enyl)thieno[2,3-d]pyrimidin-4-one. One of the areas of research is the development of new formulations and delivery methods to improve its solubility and bioavailability. Another area of research is the investigation of its potential therapeutic activity against other RNA viruses, such as Zika and Dengue viruses. Additionally, the compound's potential use in combination therapies and its efficacy in animal models of viral infections should be further explored.
In conclusion, 3-(2-Methylprop-2-enyl)thieno[2,3-d]pyrimidin-4-one is a promising compound with potential therapeutic activity against a range of RNA viruses. Its mechanism of action, low toxicity, and low potential for inducing drug resistance make it an attractive candidate for further scientific research. Future studies should focus on improving its solubility and bioavailability, investigating its potential therapeutic activity against other RNA viruses, and exploring its use in combination therapies and animal models of viral infections.

Synthesis Methods

The synthesis of 3-(2-Methylprop-2-enyl)thieno[2,3-d]pyrimidin-4-one involves the reaction of 2-amino-6-methylpyridine-3,5-dicarbonitrile with acetaldehyde in the presence of a catalyst such as sodium methoxide. The resulting product is then treated with sulfuric acid to form the final compound.

Scientific Research Applications

The antiviral activity of 3-(2-Methylprop-2-enyl)thieno[2,3-d]pyrimidin-4-one has been extensively studied in scientific research. It has been shown to inhibit the replication of a range of RNA viruses, including influenza, Ebola, and COVID-19. In vitro studies have demonstrated that T-705 inhibits viral RNA polymerase activity and viral replication. It has also been shown to have a broad-spectrum antiviral activity against different strains of influenza viruses.

properties

IUPAC Name

3-(2-methylprop-2-enyl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-7(2)5-12-6-11-9-8(10(12)13)3-4-14-9/h3-4,6H,1,5H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCBGLJWEJPFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C=NC2=C(C1=O)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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